molecular formula C12H12ClNO B13187622 3-(3-Chlorophenyl)oxane-3-carbonitrile

3-(3-Chlorophenyl)oxane-3-carbonitrile

Cat. No.: B13187622
M. Wt: 221.68 g/mol
InChI Key: ASDKYANBJYLLHM-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-(3-chlorophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H12ClNO/c13-11-4-1-3-10(7-11)12(8-14)5-2-6-15-9-12/h1,3-4,7H,2,5-6,9H2

InChI Key

ASDKYANBJYLLHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)oxane-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with a suitable oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(3-Chlorophenyl)oxane-3-carbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)oxane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)oxane-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)oxane-3-carbonitrile
  • 3-(3-Bromophenyl)oxane-3-carbonitrile
  • 3-(3-Fluorophenyl)oxane-3-carbonitrile

Uniqueness

3-(3-Chlorophenyl)oxane-3-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

3-(3-Chlorophenyl)oxane-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-(3-Chlorophenyl)oxane-3-carbonitrile is characterized by its oxane ring and a chlorophenyl substituent, which contribute to its chemical reactivity and biological activity. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C10H8ClN
Molecular Weight 191.63 g/mol
IUPAC Name 3-(3-Chlorophenyl)oxane-3-carbonitrile

The biological activity of 3-(3-Chlorophenyl)oxane-3-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its binding affinity to specific biological targets, potentially leading to:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting their normal function.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

Case Studies

  • Anticancer Activity : A study investigated the effects of 3-(3-Chlorophenyl)oxane-3-carbonitrile on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro experiments demonstrated that it reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of 3-(3-Chlorophenyl)oxane-3-carbonitrile. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the chlorophenyl group have been explored to improve potency and selectivity against specific targets.
  • Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its development as a therapeutic agent.

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